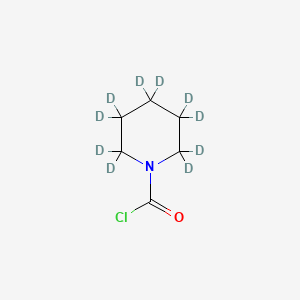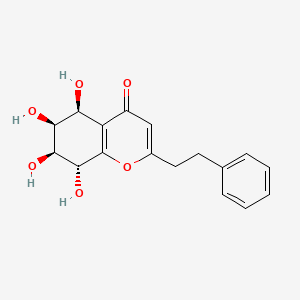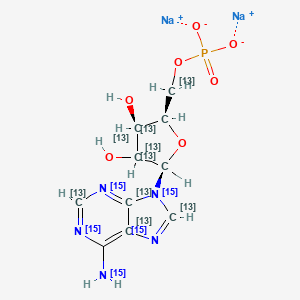
A1/A3 AR antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A1/A3 Adenosine Receptor Antagonist 3 is a dual antagonist that targets both A1 and A3 adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological processes, including cardiovascular function, immune response, and neural activity. The compound demonstrates high affinity within the low-micromolar to nanomolar range, making it a potent tool for research in chronic heart diseases and other conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of A1/A3 Adenosine Receptor Antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but typically involves:
Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups to enhance binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods: Industrial production of A1/A3 Adenosine Receptor Antagonist 3 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Automation: Employing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Quality control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
化学反应分析
Types of Reactions: A1/A3 Adenosine Receptor Antagonist 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
A1/A3 Adenosine Receptor Antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors and to develop new receptor ligands.
Biology: Employed in research on cellular signaling pathways and receptor function.
Medicine: Investigated for its potential therapeutic applications in treating chronic heart diseases, cancer, and inflammatory conditions.
作用机制
A1/A3 Adenosine Receptor Antagonist 3 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are normally activated by adenosine binding. The molecular targets include the G protein-coupled receptors A1 and A3, which are involved in various physiological processes such as modulation of neurotransmitter release, regulation of heart rate, and immune response .
相似化合物的比较
KW3902: A selective A1 adenosine receptor antagonist with high affinity and selectivity.
BG9928: Another A1 adenosine receptor antagonist with renal protective effects.
SLV320: A selective A1 adenosine receptor antagonist used in clinical development.
Uniqueness: A1/A3 Adenosine Receptor Antagonist 3 is unique in its dual targeting of both A1 and A3 adenosine receptors, providing a broader range of potential therapeutic applications compared to compounds that target only one receptor subtype. This dual antagonism allows for more comprehensive modulation of adenosine-mediated physiological processes, making it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C22H19N5O3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
3-phenyl-7-(3,4,5-trimethoxyanilino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H19N5O3/c1-28-17-10-14(11-18(29-2)21(17)30-3)24-22-20-16(9-15(12-23)25-22)19(26-27-20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,24,25)(H,26,27) |
InChI 键 |
QGDXZJBGCQOZLE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=CC3=C2NN=C3C4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



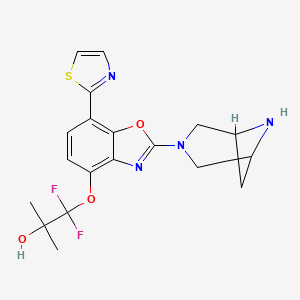

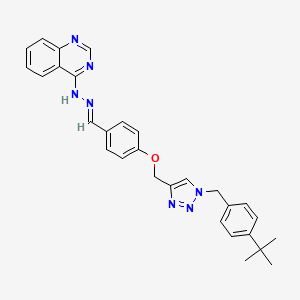
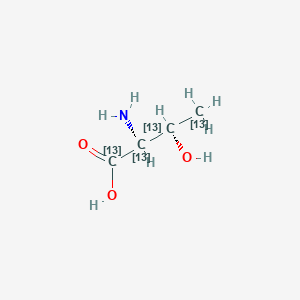
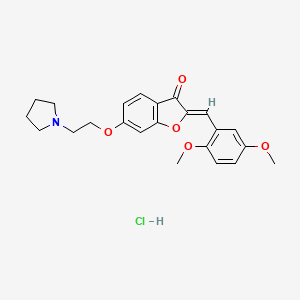

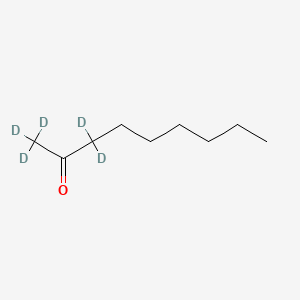

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
